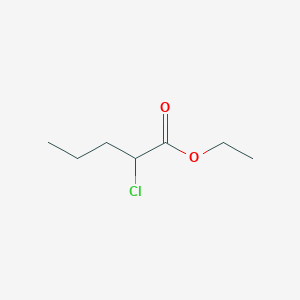

Ethyl 2-chloropentanoate

Description

Significance of Alpha-Haloesters in Organic Synthesis

Alpha-haloesters, including ethyl 2-chloropentanoate, are important intermediates in organic synthesis. The presence of the halogen at the alpha position makes the alpha-carbon susceptible to nucleophilic attack and also facilitates the formation of enolates. masterorganicchemistry.com This reactivity is harnessed in several key reactions:

Reformatsky Reaction: This classic reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. numberanalytics.comnumberanalytics.com The zinc inserts into the carbon-halogen bond, creating an organozinc reagent (a zinc enolate) which then adds to the carbonyl group. masterorganicchemistry.comnumberanalytics.com This reaction is a powerful tool for carbon-carbon bond formation. numberanalytics.com

Blaise Reaction: This reaction utilizes an α-haloester and a nitrile to synthesize β-enamino esters or β-keto esters. organic-chemistry.org Similar to the Reformatsky reaction, it involves the formation of a zinc-based intermediate that adds to the nitrile. organic-chemistry.org

Alkylation Reactions: The alpha-proton of haloesters can be removed by a base to form an enolate, which can then be alkylated. This allows for the introduction of various substituents at the alpha position.

The versatility of alpha-haloesters makes them crucial building blocks for the synthesis of a wide range of organic molecules, including pharmaceuticals, natural products, and agrochemicals. solubilityofthings.comnumberanalytics.com

Historical Context of Chlorinated Alkanoates

The study of chlorinated alkanoates is rooted in the broader history of the development of organohalogen compounds. The introduction of chlorine into organic molecules has long been recognized as a way to modulate their physical and chemical properties. Early research focused on understanding the effects of chlorination on the reactivity of carboxylic acids and their derivatives.

Over time, the focus shifted to the synthetic applications of these compounds. The discovery of reactions like the Reformatsky and Blaise reactions in the late 19th and early 20th centuries highlighted the synthetic potential of alpha-haloesters. numberanalytics.com Continued research has led to the development of more sophisticated and stereoselective methods for their use in organic synthesis. rsc.org The study of chlorinated poly(3-hydroxyalkanoates) has also been a subject of interest, with chlorination affecting the physical properties of these biopolyesters, changing them from soft and sticky to crystalline and brittle materials. acs.orgresearchgate.net

Scope of Academic Research on this compound

Academic research on this compound has explored its reactivity and potential applications. Studies have investigated its use in stereoselective synthesis, aiming to control the three-dimensional arrangement of atoms in the final product. For example, research has been conducted on the stereoselective reduction of related compounds like methyl (E/Z)-2-chloropentenoate using ene-reductases. rsc.orgrsc.org

The compound also serves as a model substrate for studying the mechanisms of various reactions. Its relatively simple structure allows for detailed analysis of reaction pathways and the influence of reaction conditions on product distribution. For instance, the electrolysis of α-chloroacids, a related class of compounds, has been studied to understand the formation of dimeric esters and other products. cdnsciencepub.com

Furthermore, this compound and its derivatives are used as starting materials for the synthesis of more complex target molecules. Its utility as an alkylating agent and a precursor in reactions like the Reformatsky and Blaise reactions makes it a valuable tool for organic chemists. numberanalytics.comorganic-chemistry.orggoogle.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H13ClO2 nih.gov |

| Molecular Weight | 164.63 g/mol nih.gov |

| CAS Number | 118688-48-5 nih.gov |

| IUPAC Name | This compound nih.gov |

| Boiling Point | 206.1 ± 13.0 °C vulcanchem.com |

| Density | ~1.0 g/cm³ vulcanchem.com |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and diethyl ether. solubilityofthings.com |

The skeletal structure of this compound reveals a five-carbon pentanoate chain with a chlorine atom at the second carbon (the alpha position) and an ethyl ester group. quora.com

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra provide detailed information about the structure of the molecule. For a related compound, ethyl 5-chloropentanoate, the ester carbonyl signal appears around 173 ppm in the 13C NMR spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of an ester like ethyl 5-chloropentanoate shows a characteristic C=O stretching vibration at approximately 1740 cm⁻¹ and a C-Cl absorption at around 650 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For ethyl 5-chloropentanoate, the molecular ion peak (M+) is expected at m/z 164.07.

Research Findings on Reactions Involving this compound and Related Compounds

Stereoselective Synthesis: Research has demonstrated the use of related α,β-unsaturated esters in stereoselective synthesis. For instance, ethyl (benzothiazol-2-ylsulfonyl)acetate has been used in modified Julia olefination reactions to produce α,β-unsaturated esters with high stereoselectivity. organic-chemistry.org The stereochemical outcome of reactions involving similar compounds can be influenced by the substrate geometry and the reaction conditions. rsc.org

Reformatsky Reaction: α-haloesters like this compound are key reactants in the Reformatsky reaction, which is a reliable method for preparing β-hydroxy esters. rsc.org Recent advancements have focused on developing photoinduced and dual-metal catalyzed versions of this reaction to make it more environmentally friendly. rsc.org

Electrolysis: The electrolysis of α-chlorocarboxylic acids, the parent acids of esters like this compound, has been investigated. These studies show that in aqueous solutions, dimeric esters can be major products. cdnsciencepub.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOIIUSDMKVQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118688-48-5 | |

| Record name | ethyl 2-chloropentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Chloropentanoate

Direct Esterification Approaches to Alpha-Chloropentanoates

Direct esterification methods provide a straightforward route to ethyl 2-chloropentanoate by reacting 2-chloropentanoic acid or its derivatives with ethanol (B145695). These approaches are broadly categorized into acid-catalyzed variants and those employing activated acid derivatives.

Acid-Catalyzed Esterification Variants

The most common acid-catalyzed route is the Fischer-Speier esterification, an equilibrium-controlled process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. chemguide.co.ukchemguide.co.ukchemguide.co.uk For the synthesis of this compound, this involves heating 2-chloropentanoic acid with an excess of ethanol and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukchemguide.co.uk The use of excess ethanol helps to shift the equilibrium towards the formation of the ester. chemguide.co.uk The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. libretexts.org

| Catalyst | Alcohol | Conditions | Yield |

| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | Moderate to Good |

| Hydrochloric Acid (HCl) | Ethanol | Reflux | Moderate to Good |

This table presents generalized conditions for Fischer-Speier esterification of alpha-chloro acids based on established principles of the reaction.

Esterification with Activated Pentanoic Acid Derivatives

To achieve a more rapid and irreversible reaction, 2-chloropentanoic acid can be converted into a more reactive derivative, such as an acyl chloride, prior to esterification. chemguide.co.uklibretexts.org 2-Chloropentanoyl chloride reacts vigorously with ethanol in an exothermic reaction to produce this compound and hydrogen chloride gas. chemguide.co.ukdocbrown.info This reaction is a nucleophilic addition-elimination process. chemguide.co.uk The high reactivity of the acyl chloride makes this method highly efficient, often proceeding to completion at room temperature. chemguide.co.ukdocbrown.info To neutralize the HCl byproduct, a weak base like pyridine (B92270) is often added. libretexts.orgpressbooks.pub

| Activated Derivative | Alcohol | Conditions | Yield |

| 2-Chloropentanoyl chloride | Ethanol | Room Temperature | High |

| 2-Chloropentanoyl chloride | Ethanol, Pyridine | Room Temperature | High |

This table outlines the typical reaction conditions for the esterification of acyl chlorides with alcohols.

Halogenation Strategies for Alkyl Pentanoates

An alternative synthetic strategy involves the introduction of the chlorine atom at the alpha-position of a pentanoate precursor. This can be achieved either by direct halogenation of an ester or by halogenating the carboxylic acid before esterification.

Alpha-Halogenation of Pentanoate Esters

Direct α-chlorination of esters like ethyl pentanoate can be accomplished, though it can be less straightforward than the halogenation of ketones or aldehydes due to the lower enol content of esters. msu.edu The reaction typically involves treating the ester with a chlorinating agent. wikipedia.org Asymmetric chlorination of similar substrates, such as β-keto esters, has been achieved with high enantioselectivity using N-chlorosuccinimide (NCS) in the presence of a catalyst. nih.govacs.org For simple esters, enolate formation using a strong base followed by reaction with a chlorine source like Cl₂ can lead to α-chlorination. researchgate.net

| Substrate | Reagent(s) | Conditions | Product |

| Ethyl Pentanoate | Strong Base, Cl₂ | N/A | This compound |

| Activated Aryl Acetic Acid Esters | Isothiourea catalyst, NCS | Cryogenic | α-chloro ester |

This table illustrates general approaches for the alpha-chlorination of esters based on known organic reactions.

Selective Chlorination of Pentanoic Acid Precursors

A well-established method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. tandfonline.comvaia.comalfa-chemistry.comnrochemistry.comorganic-chemistry.org This reaction involves treating pentanoic acid with a halogen (in this case, chlorine) and a catalytic amount of a phosphorus trihalide, such as PCl₃. tandfonline.comalfa-chemistry.com The reaction proceeds through the formation of an acyl halide intermediate, which then enolizes and undergoes α-halogenation. alfa-chemistry.comorganic-chemistry.org The resulting α-chloro acyl halide can then be esterified in situ or after isolation by reacting with ethanol to yield this compound. nrochemistry.com

Another effective method for the α-chlorination of carboxylic acids is the use of trichloroisocyanuric acid (TCCA). tandfonline.comtandfonline.comunimelb.edu.auresearchgate.net This stable, solid chlorinating agent, when used with a catalytic amount of phosphorus trichloride (B1173362) (PCl₃) and heated, provides the α-chloro acid in good yields. tandfonline.comtandfonline.com The reaction of pentanoic acid under these conditions would yield 2-chloropentanoic acid, which can then be esterified as described in section 2.1.

| Substrate | Reagent(s) | Method | Yield of α-chloro acid |

| Pentanoic Acid | Cl₂, PCl₃ (cat.) | Hell-Volhard-Zelinsky | Good |

| Pentanoic Acid | TCCA, PCl₃ (cat.) | TCCA Chlorination | Good (e.g., 70-89% for other acids) tandfonline.com |

This table summarizes established methods for the alpha-chlorination of carboxylic acids.

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods offer environmentally benign alternatives for the synthesis of this compound, often providing high selectivity.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze esterification and transesterification reactions. researchgate.netnih.govduke.edunih.gov The synthesis of halo-ester functionalized compounds has been successfully demonstrated using CALB under solventless conditions. researchgate.netnih.govduke.edu One potential route is the lipase-catalyzed esterification of 2-chloropentanoic acid with ethanol. Lipase-catalyzed esterification can be performed in aqueous micellar media, which is a green technology approach. nih.govrsc.org Another possibility is the transesterification of an existing alkyl halo-ester with ethanol, also catalyzed by a lipase. researchgate.netnih.govduke.edu These enzymatic methods are valued for their high selectivity and operation under mild conditions. tandfonline.comtandfonline.com

| Biocatalyst | Reaction Type | Substrates | Conditions |

| Candida antarctica lipase B (CALB) | Esterification | 2-Chloropentanoic Acid, Ethanol | Aqueous micellar medium or solventless |

| Candida antarctica lipase B (CALB) | Transesterification | Alkyl 2-chloropentanoate, Ethanol | Solventless |

| Rhizomucor miehei lipase | Esterification | Valeric Acid, 1-Octanol | Aqueous nanomicelles |

This table highlights potential and demonstrated biocatalytic routes applicable to the synthesis of halo-esters.

Stereoselective Synthetic Approaches to this compound

Stereoselective methods for the synthesis of this compound can be broadly categorized into two main strategies: the resolution of a racemic mixture and the direct asymmetric synthesis of a single enantiomer. Resolution involves separating a 50:50 mixture of enantiomers, often through enzymatic processes, while asymmetric synthesis creates the desired stereocenter selectively from a prochiral precursor.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used technique that exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective biocatalysts for this purpose due to their inherent stereoselectivity. For α-halo esters, lipases can selectively catalyze the hydrolysis of one enantiomer of a racemic ester to its corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

Patents and scientific literature indicate that α-haloesters, including 2-chloropentanoic acid and its derivatives, are excellent substrates for various lipases. googleapis.comgoogle.com For instance, lipases such as those from Candida rugosa, porcine pancreas (PPL), and Pseudomonas species (e.g., Amano PS-800) have been successfully employed in the resolution of related α-chloro esters. googleapis.comresearchgate.net

The process for this compound would involve incubating the racemic ester with a lipase in an aqueous buffer. The enzyme would preferentially hydrolyze one enantiomer (e.g., the (R)-enantiomer) to (R)-2-chloropentanoic acid, leaving the unreacted (S)-ethyl 2-chloropentanoate in high enantiomeric excess (ee). The separation of the resulting acid and the enriched ester is typically straightforward.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of α-Chloro Esters

| Lipase Source | Substrate | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Candida rugosa (CCL) | Ethyl 2-chloropropionate | Resolution | High (specific ee not stated) | researchgate.net |

| Porcine Pancreatic Lipase | 2-Chloropentanoic Acid | Resolution | Effective Resolution | googleapis.comgoogle.com |

| Amano PS-800 Lipase | 2-Chloropentanoic Acid | Resolution | Effective Resolution | googleapis.com |

Note: This table presents data for analogous substrates to illustrate the effectiveness of the enzymatic resolution method.

Asymmetric α-Chlorination of Ester Derivatives

A more direct and atom-economical approach is asymmetric catalysis, where a chiral catalyst directs the formation of a specific enantiomer from a prochiral substrate. Recent advances in organocatalysis have led to powerful methods for the enantioselective α-halogenation of carbonyl compounds.

For the synthesis of this compound, a suitable prochiral precursor would be an ethyl pentanoate derivative that can be selectively chlorinated. A highly effective strategy involves the α-chlorination of β-keto esters. For example, ethyl 2-pentanoylacetate could be subjected to enantioselective chlorination using an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), in the presence of a chiral catalyst. Chiral Cinchona alkaloids and their derivatives have proven to be exceptionally effective catalysts for this transformation, affording the desired α-chloro-β-keto esters in high yields and with excellent enantioselectivity (up to 97% ee). unipd.itnih.govnih.gov Subsequent removal of the activating keto group would yield the target chiral α-chloro ester.

The reaction proceeds via the formation of a chiral enolate-catalyst ion pair. The bulky chiral scaffold of the catalyst effectively shields one face of the enolate, forcing the electrophilic chlorine source to attack from the less hindered face, thus inducing high stereoselectivity.

Table 2: Representative Results for Asymmetric α-Chlorination of β-Keto Esters using Chiral Catalysts

| Catalyst Type | Substrate Example | Chlorine Source | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid Amide | Substituted β-Keto Ester | NCS | Toluene | up to 97% | unipd.itnih.gov |

| Cinchona Alkaloid | Substituted β-Keto Ester | NCS | Toluene | up to 93% | nih.gov |

Note: This table is based on data for analogous β-keto esters and silyl (B83357) ketene (B1206846) acetals, demonstrating the potential of asymmetric chlorination for preparing chiral this compound.

Chiral Auxiliary-Mediated Synthesis

Another classic and reliable strategy for stereocontrol involves the use of a chiral auxiliary. google.comcore.ac.uk In this approach, a prochiral substrate is covalently bonded to an enantiomerically pure chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of this compound, one could attach a pentanoyl group to a well-established chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org The resulting N-pentanoyloxazolidinone can be converted into a specific Z-enolate using a suitable base. This enolate adopts a rigid, chelated conformation where one face is effectively blocked by a substituent on the chiral auxiliary. Subsequent diastereoselective electrophilic chlorination would install the chlorine atom on the less sterically hindered face. Finally, mild hydrolysis or alcoholysis would cleave the chiral auxiliary, releasing the enantiomerically enriched 2-chloropentanoic acid or its ethyl ester, respectively. This method is known for its high diastereoselectivity, often exceeding 98:2 for alkylation reactions, and would be expected to provide excellent stereocontrol for chlorination as well. wikipedia.org

Reactivity and Mechanistic Investigations of Ethyl 2 Chloropentanoate

Nucleophilic Substitution Reactions at the Alpha-Carbon

The chlorine atom at the alpha-position to the carbonyl group makes the C2 carbon of ethyl 2-chloropentanoate susceptible to attack by nucleophiles. This reactivity is the basis for a variety of synthetic transformations.

Intermolecular Nucleophilic Pathways of this compound

This compound readily undergoes intermolecular nucleophilic substitution reactions. In these reactions, a nucleophile displaces the chloride ion, which is a good leaving group. A common example is the reaction with amines or thiols to form the corresponding α-amino or α-thio esters. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. The ester group can influence the reaction rate and, in some cases, can participate in the reaction, for example, through hydrolysis under aqueous acidic or basic conditions to yield 5-chloropentanoic acid and ethanol (B145695). vulcanchem.com

Intramolecular Cyclization Pathways of Analogous Alpha-Haloesters

While direct intramolecular cyclization of this compound itself is not a prominent reaction pathway, analogous α-haloesters with a suitably positioned internal nucleophile can undergo intramolecular cyclization. This process, known as atom transfer radical cyclization (ATRC), is a powerful method for constructing cyclic frameworks. nih.gov A range of metal complexes, including those of copper, iron, ruthenium, palladium, and nickel, can catalyze these cyclization reactions under thermal conditions. nih.gov The mechanism often involves the formation of a carbon radical intermediate which then attacks an unsaturated bond within the same molecule. nih.gov

Carbon-Carbon Bond Formation Reactions

The development of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound can participate in such reactions, particularly through the use of transition metal catalysts.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon bonds. eie.gr These reactions typically involve an organometallic reagent and an organic halide, such as this compound.

A significant advancement in the use of α-haloesters is the iron-catalyzed enantioselective cross-coupling reaction with aryl Grignard reagents. kyoto-u.ac.jpnih.gov This method allows for the synthesis of optically active α-arylalkanoic acid derivatives from racemic α-chloroesters. kyoto-u.ac.jp The reaction proceeds in high yields and with synthetically useful enantioselectivities. kyoto-u.ac.jpnih.gov The use of a chiral bisphosphine ligand is crucial for achieving high reactivity and enantioselectivity. kyoto-u.ac.jpnih.gov

The proposed mechanism involves the formation of an alkyl radical intermediate. kyoto-u.ac.jpnih.gov An iron(II) species abstracts the chlorine atom from the this compound to generate an alkyl radical. This radical then undergoes enantioconvergent arylation. kyoto-u.ac.jp The reaction is sensitive to temperature, with optimal selectivity often observed at lower temperatures. scispace.com

Below is a table summarizing the results of the iron-catalyzed cross-coupling of various α-chloroesters with different aryl Grignard reagents.

| Entry | α-Chloroester | Aryl Grignard Reagent | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Ethyl 2-chlorobutyrate | Phenylmagnesium bromide | 85 | 83:17 |

| 2 | Ethyl 2-chlorobutyrate | 4-Fluorophenylmagnesium bromide | 92 | 90:10 |

| 3 | This compound | Phenylmagnesium bromide | 88 | 85:15 |

| 4 | This compound | 4-Methoxyphenylmagnesium bromide | 75 | 88:12 |

| 5 | Isopropyl 2-chlorobutyrate | Naphthylmagnesium bromide | 95 | 91:9 |

Data compiled from research findings. kyoto-u.ac.jpscispace.com

While iron has proven effective, other transition metals have also been explored for cross-coupling reactions of α-haloesters. Metals such as palladium, nickel, and copper are widely used in various cross-coupling methodologies like Suzuki, Heck, and Sonogashira reactions. eie.gr For instance, the Reformatsky reaction utilizes zinc to condense α-halo esters with aldehydes or ketones to form β-hydroxy-esters. wikipedia.orgpsiberg.com This reaction proceeds through the formation of an organozinc reagent, which is less reactive than Grignard reagents and thus avoids side reactions with the ester group. wikipedia.org The Blaise reaction is another example, where zinc mediates the reaction of α-haloesters with nitriles to produce β-enamino esters or β-keto esters. organic-chemistry.org The exploration of different metal catalysts continues to expand the synthetic utility of α-haloesters like this compound. thieme-connect.comsioc-journal.cn

Iron-Catalyzed Enantioselective Cross-Coupling with Aryl Grignard Reagents

Condensation Reactions Involving the Ester Functionality

The ester functionality of this compound can participate in condensation reactions, most notably the Claisen condensation. This reaction is a carbon-carbon bond-forming process that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. libretexts.orgnumberanalytics.com

The mechanism begins with the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) by a strong base, such as sodium ethoxide, to form an ester enolate ion. libretexts.org This enolate is a potent nucleophile. The nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second molecule of this compound. This results in a tetrahedral intermediate. libretexts.orgnumberanalytics.com The intermediate subsequently collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group to regenerate the carbonyl and form the final β-keto ester product. libretexts.org The use of at least a full equivalent of base is necessary because the resulting β-keto ester is significantly more acidic than the starting ester, and the base will deprotonate it, driving the equilibrium towards the product. libretexts.org

| Reactant(s) | Base | Key Intermediate | Product |

|---|---|---|---|

| 2 molecules of this compound | Sodium ethoxide (NaOEt) | Tetrahedral alkoxide intermediate | Ethyl 2,4-dichloro-3-oxo-2-propylheptanoate |

Ester Functionality Transformations

The ester group in this compound can be chemically altered through several key reaction types, including hydrolysis, reduction, and transesterification. These transformations allow for the conversion of the ester into other important functional groups like carboxylic acids and alcohols.

Hydrolysis of this compound involves the cleavage of the ester bond by reaction with water to yield 2-chloropentanoic acid and ethanol. This process can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. slideshare.net After the attack, a proton transfer occurs, followed by the elimination of ethanol as a neutral molecule, yielding the protonated carboxylic acid. A final deprotonation step gives 2-chloropentanoic acid. All steps in this mechanism are reversible. scribd.com

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as hydroxide (B78521) (OH⁻), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon directly. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide, being a strong base, deprotonates the newly formed 2-chloropentanoic acid in an irreversible step to form the carboxylate salt and ethanol.

The ester functionality of this compound can be selectively reduced to the corresponding primary alcohol, 2-chloro-1-pentanol. This transformation requires the use of strong reducing agents, as milder reagents are generally not reactive enough to reduce esters. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction proceeds via nucleophilic acyl substitution where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. This is followed by the elimination of the ethoxide group and a second hydride attack on the intermediate aldehyde to yield the alcohol after an aqueous workup.

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. scribd.com For this compound, this involves reacting it with a different alcohol (e.g., methanol) to form a new ester (e.g., mthis compound) and ethanol. This reaction is typically catalyzed by an acid or a base. scribd.com To ensure a high yield of the product, a large excess of the reactant alcohol is often used to shift the equilibrium. scribd.com

While traditional acid or base catalysis is common, other species can also facilitate this transformation. For instance, the conjugate base of the reactant alcohol (e.g., methoxide (B1231860) for methanol) can be a potent catalyst. cram.com Amines can also be involved, but their role is complex. The rate of aminolysis (reaction with an amine to form an amide) cannot be effectively increased by a strong acid catalyst because the amine would be protonated, rendering it non-nucleophilic. cram.com Similarly, using a strong base like an alkoxide as a catalyst in the presence of an amine would lead to the alkoxide acting as the primary nucleophile, resulting in a transesterified ester rather than an amide. cram.com

Selective Reduction Pathways of this compound

Radical Reaction Pathways of Chlorinated Esters

The carbon-chlorine bond in this compound provides an alternative site for reactivity, particularly through radical pathways. These reactions involve the homolytic cleavage of the C-Cl bond to form highly reactive intermediates.

Research has demonstrated that α-chloroesters like this compound can undergo reactions that proceed via the formation of an alkyl radical intermediate. kyoto-u.ac.jpscispace.com A notable example is the iron-catalyzed cross-coupling reaction with Grignard reagents. kyoto-u.ac.jp

In this process, a low-valent iron catalyst abstracts the chlorine atom from the α-chloroester substrate. kyoto-u.ac.jp This homolytic cleavage of the carbon-chlorine bond generates a secondary alkyl radical at the C2 position of the pentanoate chain. kyoto-u.ac.jp The stability of alkyl radicals generally follows the order: tertiary > secondary > primary, due to stabilizing effects like hyperconjugation from adjacent alkyl groups. libretexts.org The secondary radical formed from this compound is therefore a relatively stable radical intermediate. libretexts.org

Once formed, this radical intermediate is highly reactive and can participate in subsequent bond-forming steps. In the context of the iron-catalyzed reaction, the alkyl radical undergoes enantioconvergent arylation, coupling with an aryl Grignard reagent to form a new carbon-carbon bond and produce chiral α-arylalkanoic acid derivatives. kyoto-u.ac.jpscispace.com

| Substrate | Catalyst System | Intermediate | Subsequent Reactant | Product Type |

|---|---|---|---|---|

| This compound | Fe(acac)₃ with a chiral ligand | Secondary alkyl radical at C2 | Aryl Grignard Reagent (e.g., ArMgBr) | Chiral α-arylalkanoic acid ester |

Electron Transfer Initiated Transformations

The reactivity of this compound can be profoundly influenced by electron transfer (ET) processes. The introduction of a single electron into the molecule typically initiates the cleavage of the carbon-chlorine (C-Cl) bond, which is the most labile site for such reactions. This bond scission generates highly reactive intermediates, namely an α-carboethoxybutyl radical and a chloride anion. These intermediates can then proceed through various reaction pathways, leading to reduction, dimerization, or participation in cross-coupling reactions. Such transformations are commonly achieved through electrochemical methods or via chemical reductants, often in conjunction with transition metal catalysts. rsc.orgacs.orgcdnsciencepub.com

Electrochemical Reduction

Direct electrochemical reduction at a cathode is a primary method for initiating electron transfer to α-haloesters like this compound. Studies on the electrolysis of homologous α-chlorocarboxylic acids and their esters in alcohol solvents have provided significant insight into this process. cdnsciencepub.com During the electrolysis of α-chlorovaleric acid (the parent acid) and α-chlorocaproic acid in methanol, the principal products observed were the corresponding methyl chloroesters and the dechlorinated "hydrogen esters." cdnsciencepub.com

The mechanism involves an initial single-electron transfer from the cathode to the C-Cl bond. This results in a transient radical anion that rapidly fragments, eliminating a chloride ion and forming an α-carboethoxybutyl radical. This radical can undergo several subsequent reactions:

Further Reduction: The radical can be reduced by a second electron transfer at the cathode to form an α-carboethoxybutyl anion. This anion is then protonated by the solvent (e.g., methanol) or other proton sources in the medium to yield the final reduced product, ethyl pentanoate. cdnsciencepub.com

Dimerization: Two α-carboethoxybutyl radicals can couple to form a dimeric ester. Research conducted on straight-chain α-chloroacids in aqueous solutions showed that such dimeric esters were the major products. cdnsciencepub.com

Experiments involving the electrolysis of methyl α-chloroesters demonstrated that considerable amounts, specifically 35-40%, of the corresponding "hydrogen esters" (the simple reduced products) were formed. cdnsciencepub.com This indicates that the reduction pathway is a significant outcome for α-chloroesters under these conditions.

Table 1: Products from the Electrolysis of α-Chloro-Substituted Acids and Esters in Methanol Data derived from studies on analogous compounds. cdnsciencepub.com

| Starting Material | Major Products | Minor Products | Notes |

| α-Chlorovaleric Acid | Mthis compound, Methyl pentanoate | Aldehydes, Acetals | No Kolbe dimer was formed. |

| α-Chlorocaproic Acid | Methyl 2-chlorohexanoate, Methyl hexanoate | Aldehydes, Acetals | No Kolbe dimer was formed. |

| Methyl α-chloroesters | Corresponding "hydrogen" esters (dechlorinated) | - | Yields of 35-40% for the hydrogen ester were reported. |

Metal-Mediated Reductive Transformations

Transition metals are frequently used to mediate or catalyze electron transfer to alkyl halides. Low-valent metal species, often generated in situ, can act as potent single-electron donors.

Iron-Mediated Reactions Electrochemically assisted, iron-catalyzed Reformatsky-type reactions provide a clear example of this process. In this system, a sacrificial iron anode and a carbon fiber cathode are used. An Fe(0) complex, generated at the cathode, acts as the electron transfer agent. It reacts with an α-haloester, such as this compound, to form a reactive organo-iron intermediate. This intermediate is functionally equivalent to a Reformatsky reagent and readily adds to carbonyl compounds like ketones and aldehydes to produce β-hydroxyesters. acs.org

Nickel-Catalyzed Cross-Coupling Nickel catalysts are effective in promoting the reductive cross-coupling of α-chloroesters with aryl halides. These reactions typically employ a stoichiometric reductant, such as manganese metal (Mn⁰), or are performed in an electrochemical cell to continuously regenerate the active Ni(0) catalyst from its Ni(II) precursor. rsc.orgresearchgate.net Early studies demonstrated that such systems could couple methyl 2-chloroacetate and methyl 2-chloropropanoate with aryl iodides. rsc.org The mechanism is believed to involve the reaction of the α-chloroester with the Ni(0) complex. While this could proceed via oxidative addition, a single-electron transfer pathway to generate a radical intermediate is also a widely accepted possibility in many nickel-catalyzed cross-couplings. rsc.org This radical can then engage in the catalytic cycle to ultimately form the C-C coupled product, an α-aryl ester. rsc.orgresearchgate.net

Derivatives and Analogues of Ethyl 2 Chloropentanoate

Synthesis of Substituted Ethyl Pentanoates from Ethyl 2-Chloropentanoate

The chlorine atom in this compound is susceptible to nucleophilic substitution, enabling the introduction of various functional groups at the C-2 position. wikipedia.org This reactivity is fundamental to its role as a precursor for diverse substituted ethyl pentanoates. The general reaction involves the displacement of the chloride ion by a nucleophile.

Common nucleophiles employed in these reactions include amines, thiols, and alkoxides. For instance, reaction with ammonia (B1221849) or primary amines can yield α-amino esters, which are valuable intermediates in the synthesis of amino acids and peptidomimetics. Similarly, reaction with thiols can lead to the formation of α-thioesters.

The reaction conditions for these substitutions typically depend on the nature of the nucleophile. Weaker nucleophiles may require the use of a base to facilitate the reaction, while stronger nucleophiles can react directly. The choice of solvent is also crucial and is often selected based on the solubility of the reactants and the desired reaction temperature.

Chiral Derivatives and Enantiomeric Purity

The C-2 carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The synthesis of enantiomerically pure or enriched derivatives is of significant interest, particularly in the pharmaceutical industry where the biological activity of a molecule can be highly dependent on its stereochemistry.

Access to Optically Active Alpha-Arylalkanoic Acids

Optically active α-arylalkanoic acids are an important class of non-steroidal anti-inflammatory drugs (NSAIDs). This compound can serve as a precursor to these valuable compounds through enantioselective arylation reactions. kyoto-u.ac.jpscispace.com Iron-catalyzed cross-coupling reactions of racemic α-chloroesters with aryl Grignard reagents have been developed to produce α-arylalkanoates with high optical enrichment. kyoto-u.ac.jpscispace.com These reactions often proceed via an enantioconvergent mechanism, where a radical intermediate is formed and subsequently arylated in an enantioselective manner. kyoto-u.ac.jpscispace.com

The resulting α-arylalkanoates can then be hydrolyzed to the corresponding α-arylalkanoic acids. kyoto-u.ac.jpscispace.com Further enantiomeric enrichment can often be achieved through classical resolution techniques, such as co-crystallization with a chiral amine. kyoto-u.ac.jpscispace.com

Table 1: Iron-Catalyzed Enantioselective Arylation of α-Chloroesters

This table summarizes the results of an iron-catalyzed cross-coupling reaction to synthesize optically active α-arylalkanoic acid derivatives. kyoto-u.ac.jpscispace.com

| Entry | Aryl Grignard Reagent | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Phenylmagnesium bromide | Ethyl 2-phenylpentanoate | 82 | 90:10 |

| 2 | 4-Methylphenylmagnesium bromide | Ethyl 2-(p-tolyl)pentanoate | 85 | 91:9 |

| 3 | 4-Methoxyphenylmagnesium bromide | Ethyl 2-(4-methoxyphenyl)pentanoate | 78 | 88:12 |

Enantioselective Derivatization Strategies

Several strategies have been developed for the enantioselective derivatization of this compound. One common approach involves the use of chiral auxiliaries. ekb.egsoton.ac.uk A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For example, a chiral alcohol can be used to transesterify this compound, and the resulting chiral ester can then undergo a diastereoselective substitution reaction.

Kinetic resolution is another powerful technique for obtaining enantiomerically enriched compounds. rsc.org This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For instance, an enzyme that selectively hydrolyzes one enantiomer of this compound can be used to separate the enantiomers. google.com The unreacted enantiomer can then be recovered with high enantiomeric purity.

Structural Analogues with Varying Halogenation Patterns or Alkyl Chains

The study of structural analogues of this compound, where the halogen or the alkyl chain is varied, provides valuable insights into structure-activity relationships and reaction mechanisms.

Comparative Reactivity Studies of Alpha-Chloro- and Alpha-Bromo-esters

The reactivity of α-halo esters in nucleophilic substitution reactions is influenced by the nature of the halogen. Generally, the reactivity follows the order I > Br > Cl > F, which corresponds to the leaving group ability of the halide ion. nih.govscribd.com Therefore, ethyl 2-bromopentanoate is expected to be more reactive than this compound in SN2 reactions. nih.gov

This difference in reactivity has been exploited in synthetic chemistry. For example, in some iron-catalyzed cross-coupling reactions, α-bromoesters have been shown to give higher yields and enantioselectivities compared to their α-chloro counterparts under similar conditions. scispace.com However, α-chloroesters are often more readily available and less expensive, making them attractive starting materials. scispace.com

Synthesis and Characterization of Related Chlorinated Esters

The synthesis and characterization of other chlorinated esters provide a broader understanding of the effects of chlorination on the physical and chemical properties of esters. uitm.edu.myresearchgate.net For example, the synthesis of ethyl 5-chloropentanoate has been reported, and its reactivity has been compared to that of its α-chloro isomer. In ethyl 5-chloropentanoate, the chlorine atom is at the terminal position of the alkyl chain and is therefore less sterically hindered and more susceptible to nucleophilic substitution.

The synthesis of esters with multiple chlorine atoms, such as ethyl 2,3-dichloropentanoate, has also been investigated. vulcanchem.com The presence of additional chlorine atoms can significantly alter the electronic properties and reactivity of the molecule. Characterization of these compounds is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, as well as mass spectrometry. uitm.edu.myresearchgate.net

Heterocyclic Compounds Incorporating the Chloropentanoate Moiety

The bifunctional nature of this compound, possessing both a reactive carbon-chlorine bond at the α-position and a versatile ester group, makes it a valuable precursor for the synthesis of various heterocyclic systems. The propyl group at the α-position is carried into the final heterocyclic structure, imparting specific lipophilic characteristics. Key examples of such heterocycles include derivatives of thiazole (B1198619) and hydantoin, which are formed through well-established cyclocondensation reactions.

Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring, which typically involves the condensation of an α-halocarbonyl compound with a thioamide. bepls.comyoutube.comkuey.netscholaris.ca this compound, as an α-haloester, fits the role of the α-halocarbonyl component in this reaction scheme.

The reaction is initiated by the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of this compound, displacing the chloride ion. The resulting intermediate then undergoes cyclization via the attack of the thioamide's nitrogen atom on the ester's carbonyl carbon, followed by dehydration (elimination of ethanol (B145695) and water) to yield the aromatic thiazole ring.

When this compound reacts with an unsubstituted thioamide, the expected product is a 4-hydroxy-5-propylthiazole. If thiourea (B124793) is used as the thioamide component, the reaction yields 2-amino-4-hydroxy-5-propylthiazole. This reaction provides a direct route to substituted thiazoles where the propyl group from the original ester is retained at position 5 of the heterocyclic ring. researchgate.net The general method for preparing 4-hydroxy-1,3-thiazoles from thioamides and α-halo esters provides a strong basis for this transformation. researchgate.net

Table 1: Hantzsch-Type Synthesis of Thiazoles from this compound

| Reactant 1 | Reactant 2 (Thioamide) | Expected Product | Heterocycle Class |

|---|---|---|---|

| This compound | Thiourea | 2-Amino-5-propyl-1,3-thiazol-4(5H)-one | Aminothiazolone |

| This compound | Thioacetamide | 2-Methyl-5-propyl-1,3-thiazol-4(5H)-one | Thiazolone |

| This compound | Thiobenzamide | 2-Phenyl-5-propyl-1,3-thiazol-4(5H)-one | Thiazolone |

Thiohydantoin and Hydantoin Derivatives

This compound is a suitable substrate for the synthesis of five-membered heterocyclic rings like thiohydantoins and hydantoins through reactions with thiourea and urea, respectively. These reactions are analogous to the well-documented synthesis of pseudothiohydantoin (2-imino-4-thiazolidinone) from ethyl chloroacetate (B1199739) and thiourea. orgsyn.org

In the synthesis of the thiohydantoin derivative, the reaction commences with the S-alkylation of thiourea by this compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ester carbonyl. Subsequent elimination of ethanol leads to the formation of 5-propyl-2-thiohydantoin. This reaction provides a straightforward method for creating hydantoin-like structures bearing a propyl group at the 5-position, a common motif in pharmacologically active molecules. bibliotekanauki.pl

A similar reaction pathway is expected with urea, where initial N-alkylation followed by cyclization would produce 5-propylhydantoin. These cyclization reactions highlight the utility of this compound as a building block for creating saturated heterocyclic systems. jchemrev.comorganic-chemistry.org

Table 2: Synthesis of Hydantoin and Thiohydantoin Derivatives

| Reactant 1 | Reactant 2 | Expected Product | Heterocycle Class |

|---|---|---|---|

| This compound | Urea | 5-Propylimidazolidine-2,4-dione | Hydantoin |

| This compound | Thiourea | 5-Propyl-2-thioxoimidazolidin-4-one | 2-Thiohydantoin |

| This compound | N-Methylthiourea | 1-Methyl-5-propyl-2-thioxoimidazolidin-4-one | 2-Thiohydantoin |

Applications of Ethyl 2 Chloropentanoate in Advanced Organic Synthesis

Strategic Building Block in Complex Molecule Synthesis

The utility of ethyl 2-chloropentanoate as a foundational component in multi-step synthesis is well-established. Organic chemists utilize it as an intermediate to construct intricate molecular frameworks. cymitquimica.com The presence of both an ester and an alkyl chloride functional group allows for a variety of chemical transformations, such as nucleophilic substitution at the chlorinated carbon or hydrolysis and amidation at the ester group. solubilityofthings.com This dual reactivity enables its incorporation into diverse synthetic pathways leading to complex target molecules. d-nb.info

In medicinal chemistry and pharmaceutical development, this compound and structurally similar α-chloro esters are valuable starting materials for creating biologically active compounds. solubilityofthings.com The reactivity of the carbon-chlorine bond allows for its displacement by various nucleophiles, a key step in building the core structure of many pharmaceutical intermediates. solubilityofthings.com For instance, analogous compounds like ethyl 2-chloropropionate are known intermediates in the synthesis of non-steroidal anti-inflammatory drugs. patsnap.com

Derivatives of this compound can be used to synthesize heterocyclic compounds, such as pyrroles and oxazoles, which are integral scaffolds in drugs designed to target conditions like inflammation and cancer. vulcanchem.com The reaction of the α-chloro ester moiety with amines can produce amino acid derivatives, which are fundamental building blocks for peptidomimetics, compounds that mimic peptides in the body. vulcanchem.com This strategic use as a precursor allows for the development of novel therapeutic agents. solubilityofthings.com

The agrochemical industry relies on versatile intermediates like this compound for the development of new and effective crop protection agents. Specifically, α-chloro esters are important precursors for a class of herbicides based on α-substituted propionic acids. patsnap.com The synthetic pathways often involve the substitution of the chlorine atom to introduce other functional groups that impart herbicidal activity.

The compound serves as a building block for more complex molecules with desired biological effects for agricultural use. solubilityofthings.commendelchemicals.com Its application in synthesizing plant growth regulators and other agrochemicals highlights its importance beyond the pharmaceutical sector. patsnap.com

Precursor in Pharmaceutical Intermediates and Scaffolds

Role in Polymer Chemistry and Material Science

This compound and related compounds are also utilized in the fields of polymer chemistry and material science. Its structure is suitable for incorporation into polymer chains or for initiating polymerization reactions. The reduction of the ester group can yield alcohols like 5-chloropentanol, which are themselves useful monomers or intermediates in polymer synthesis. vulcanchem.com This versatility makes it a component in the creation of specialized polymers and materials. cymitquimica.com

Controlled Radical Polymerization (CRP) techniques are essential for creating polymers with specific molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. tcichemicals.com One of the most common CRP methods is Atom Transfer Radical Polymerization (ATRP), which typically uses an alkyl halide as an initiator in the presence of a transition metal catalyst (e.g., a copper complex). sigmaaldrich.com

This compound fits the structural requirements of an ATRP initiator. The carbon-chlorine bond, activated by the adjacent ester group, can be reversibly and homolytically cleaved by the catalyst to form a radical. This radical then "initiates" the polymerization by adding to a monomer. The controlled nature of ATRP allows for the synthesis of well-defined polymers for advanced applications in materials science and biomedicine. sigmaaldrich.comresearchgate.net

| Reaction Type | Reagents & Conditions | Product Type |

| Nucleophilic Substitution | Amines, thiols, or other nucleophiles. | Substituted pentanoate esters. vulcanchem.com |

| Hydrolysis | Acidic or basic conditions with water. | 2-chloropentanoic acid and ethanol (B145695). vulcanchem.com |

| Reduction | Strong reducing agents (e.g., Lithium aluminum hydride). | 2-chloropentanol. |

| ATRP Initiation | Monomer, transition metal catalyst (e.g., CuBr/ligand). | Polymer chain with an ethyl pentanoate end-group. sigmaaldrich.com |

Synthetic Utility in Flavors, Fragrances, and Specialty Chemicals

While many simple esters are known for their pleasant, fruity aromas and are used extensively in the flavor and fragrance industry, halogenated esters such as this compound generally are not. alibaba.compearson.com The presence of the chlorine atom significantly alters its chemical properties and potential toxicological profile, making it unsuitable for direct use in food or fragrance applications. thegoodscentscompany.com

Instead, its primary value in this sector is as a reactive intermediate for the synthesis of other specialty chemicals. mendelchemicals.com Its ability to undergo various chemical transformations allows it to be a starting point for complex molecules that may have applications in niche markets, including the synthesis of specific aroma chemicals or other high-value compounds where the initial chloro-ester structure is heavily modified. solubilityofthings.comenvironmentclearance.nic.in

Catalysis in Reactions Involving Ethyl 2 Chloropentanoate

Homogeneous Catalysis for Transformations of Ethyl 2-Chloropentanoate

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, provides a powerful platform for the precise molecular-level control of reactions involving this compound. savemyexams.com This approach is particularly advantageous for intricate transformations that demand high selectivity and operate under mild conditions. unimi.it

Role of Transition Metal Catalysts in Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to α-haloesters. eie.grmdpi.comsioc-journal.cn These reactions typically involve a transition metal complex that facilitates the reaction between an organic halide, such as this compound, and an organometallic nucleophile. nih.gov

Palladium complexes are among the most widely used catalysts in this context. mdpi.com For instance, in Suzuki-Miyaura cross-coupling reactions, a palladium catalyst can couple this compound with an organoboron reagent. mdpi.com Similarly, Hiyama cross-coupling utilizes organosilicon reagents in the presence of a palladium catalyst for the formation of C-C bonds. mdpi.com The general mechanism for these cross-coupling reactions often involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps.

The choice of ligands associated with the transition metal is crucial for the success of these reactions, influencing the catalyst's stability, activity, and selectivity. A variety of ligands, including phosphines and N-heterocyclic carbenes (NHCs), have been developed to fine-tune the catalytic properties for specific applications. nih.gov

Below is a table summarizing various transition metal-catalyzed cross-coupling reactions applicable to α-haloesters like this compound:

| Reaction Name | Nucleophile | Typical Catalyst | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Palladium Complex | C-C |

| Hiyama | Organosilicon Reagent | Palladium Complex | C-C |

| Negishi | Organozinc Reagent | Palladium or Nickel Complex | C-C |

| Stille | Organotin Reagent | Palladium Complex | C-C |

| Sonogashira | Terminal Alkyne | Palladium/Copper Complex | C-C (sp) |

| Buchwald-Hartwig | Amine/Alcohol/Thiol | Palladium Complex | C-N, C-O, C-S |

Organocatalytic Approaches to Functionalization

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. mdpi.com These catalysts can activate substrates through various mechanisms, including the formation of reactive intermediates like enamines and iminium ions.

For the functionalization of α-haloesters such as this compound, nucleophilic substitution reactions can be facilitated by organocatalysts. For example, a chiral amine catalyst can react with the α-haloester to form a chiral enamine, which can then react with an electrophile. This approach allows for the enantioselective introduction of a new functional group at the α-position.

Photochemical organocatalytic methods have also been developed for the borylation of alkyl halides, a transformation that could be applicable to this compound. tdx.cat This strategy employs a dithiocarbonyl anion as an organocatalyst to activate the alkyl halide for subsequent reaction. tdx.cat

Heterogeneous Catalysis and Surface-Mediated Reactions

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. savemyexams.comuprm.edu This type of catalysis offers significant practical advantages, including ease of catalyst separation from the reaction mixture and potential for catalyst recycling, which contributes to more sustainable and cost-effective industrial processes. the-innovation.orgrsc.org

In the context of reactions involving this compound, heterogeneous catalysts can be employed for various transformations. For instance, supported metal catalysts, where a transition metal like palladium is dispersed on a solid support such as activated carbon, silica, or alumina, can be used for hydrogenation or cross-coupling reactions. mdpi.commdpi.com These solid-supported catalysts often exhibit high stability and can be readily recovered by simple filtration.

The reactions occur at the active sites on the catalyst surface. mdpi.com The process typically involves the adsorption of reactants onto the surface, followed by the chemical transformation and subsequent desorption of the products. savemyexams.com The nature of the support material can also influence the catalytic activity and selectivity by affecting the dispersion and electronic properties of the metal nanoparticles.

Biocatalysis and Chemoenzymatic Processes

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions, offering remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. dss.go.th This approach is particularly valuable for the synthesis of chiral compounds, which are often key intermediates in the pharmaceutical and fine chemical industries. google.com

Enzyme-Mediated Transformations of Alpha-Haloesters

Enzymes, particularly lipases and esterases, have been effectively used in the kinetic resolution of racemic α-haloesters. These enzymes can selectively hydrolyze or transesterify one enantiomer of the α-haloester, leaving the other enantiomer unreacted and thus achieving separation. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in the enantioselective ammonolysis of α-haloesters. nih.gov

Dehalogenases are another class of enzymes that can specifically cleave the carbon-halogen bond in α-haloesters. This can lead to the formation of α-hydroxy esters with high enantiopurity. The enzymatic reductive dehalogenation of activated haloalkenes is also a known biotransformation. rsc.org

Whole-Cell Biotransformations in Stereoselective Synthesis

Whole-cell biotransformations employ intact microbial cells as catalysts, which contain a cascade of enzymes capable of performing multi-step reactions. This approach can be more cost-effective than using isolated enzymes as it avoids the need for enzyme purification.

For the stereoselective synthesis involving α-haloesters, whole-cell systems can be used for asymmetric reduction or other transformations. For example, yeast cells containing Old Yellow Enzymes (OYEs) have been extensively studied for the asymmetric reduction of α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net While direct examples with this compound are not prevalent in the provided search results, the principles of stereoselective reduction of similar substrates suggest potential applicability. For instance, the bioreduction of α,β-unsaturated γ-keto esters using ene-reductases from the OYE family proceeds with excellent stereoselectivity. rsc.orgrsc.org Such systems could potentially be engineered or screened to act on substrates like this compound or its derivatives.

Rational Design and Optimization of Catalytic Systems

The rational design and optimization of catalytic systems for reactions involving this compound are pivotal for enhancing reaction efficiency, selectivity, and sustainability. This process is a synergistic interplay of computational modeling and empirical experimentation, aimed at creating catalysts with tailored properties for specific chemical transformations. The primary goals include maximizing product yield, achieving high stereoselectivity (particularly enantioselectivity in asymmetric synthesis), and ensuring catalyst stability and recyclability. numberanalytics.commdpi.com

A fundamental principle in catalyst design is the use of chiral ligands to control the stereochemistry of a reaction. numberanalytics.com The development of privileged chiral scaffolds, such as those derived from 1,1'-binaphthol (BINOL) and its analogs, has been instrumental in asymmetric catalysis. sigmaaldrich.comnih.gov These ligands create a specific chiral microenvironment around the metal center, which dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer. nih.gov The design process involves modifying the ligand's steric and electronic properties to fine-tune its interaction with the substrate. numberanalytics.com

Computational methods are increasingly employed to predict the efficacy of a potential catalyst before its synthesis. These models can simulate the transition state of the reaction, providing insights into the interactions between the catalyst, substrate, and reagents. This allows for a more targeted, rational selection of ligand structures and reaction conditions, reducing the need for extensive, time-consuming empirical screening.

Once a lead catalyst is identified, optimization is carried out by systematically varying reaction parameters. This includes adjusting temperature, pressure, solvent, and the molar ratio of reactants to the catalyst. mdpi.com The objective is to find a set of conditions that provides the optimal balance between reaction rate, conversion, and selectivity.

Research Findings in Catalyst Optimization

Research in asymmetric catalysis provides a blueprint for the rational design and optimization applicable to substrates like this compound. For instance, studies comparing different C2-symmetric diol ligands demonstrate the significant impact of the ligand backbone on catalytic performance. In many asymmetric reactions, vaulted biaryl ligands such as VAPOL and VANOL have shown superior performance in both yield and enantioselectivity compared to the more traditional BINOL-derived catalysts. sigmaaldrich.com

The following table illustrates the comparative performance of a VAPOL-derived catalyst versus a BINOL-derived catalyst in an asymmetric Diels-Alder reaction, a model system for evaluating catalyst effectiveness.

Table 1: Comparison of VAPOL- and BINOL-Derived Catalysts in Asymmetric Diels-Alder Reaction sigmaaldrich.com

| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| VAPOL | Et₂AlCl-VAPOL | High | >95 |

| BINOL | Et₂AlCl-BINOL | High | 13-41 |

The data clearly indicate that while both catalyst systems provide high yields, the rational design of the VAPOL ligand, with its "vaulted" structure, creates a more effective chiral environment, leading to significantly higher enantiomeric excess. sigmaaldrich.com

Further optimization involves fine-tuning reaction conditions. For example, in hydrogenation reactions, catalyst performance is highly dependent on pressure and temperature. A systematic study of these parameters is crucial for maximizing conversion and selectivity.

Table 2: Influence of Reaction Conditions on Hydrogenation Catalyst Performance

| Catalyst | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) |

| Copper chromite E 406 | 50 | 120 | 99.5 | 97 |

| Harshaw 1107 | 70 | 150 | 99.2 | 95 |

| Girdler G 99 | 100 | 100 | 98.8 | 96 |

This table demonstrates that each catalyst has an optimal operating window of temperature and pressure to achieve high conversion and selectivity. The rational choice of catalyst and conditions is essential for large-scale production, where factors like the ability to recycle the catalyst are also economically significant.

The development of novel catalyst scaffolds is another key area of research. For example, confined chiral Brønsted acids, such as those derived from spirocyclic compounds (SPINDOLEs), have emerged as powerful tools in asymmetric synthesis. nih.gov These catalysts create a sterically encumbered active site that enhances both reactivity and enantioselectivity. nih.gov The optimization of one such catalyst, iIDP catalyst D4, was achieved by evaluating performance at different temperatures, leading to an optimal 90% enantiomeric excess and 94% yield at 60 °C in toluene. nih.gov

Table 3: Optimization of iIDP Catalyst D4 for Asymmetric Michael Addition nih.gov

| Parameter | Condition | Yield (%) | Enantiomeric Excess (ee %) |

| Temperature | Ambient | Lower | Lower |

| Temperature | 60 °C | 94 | 90 |

Computational and Spectroscopic Studies of Ethyl 2 Chloropentanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as powerful tools for investigating the molecular properties of compounds like ethyl 2-chloropentanoate from a theoretical standpoint. These in silico methods allow for the exploration of electronic structure, reactivity, and energetics, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. koreascience.kr It is particularly useful for predicting molecular geometries, reaction energetics, and bond dissociation energies. youtube.comucsb.edu For this compound, DFT calculations can elucidate the strength of its various covalent bonds and map out the energy profiles of potential reaction pathways.

While specific DFT studies focusing exclusively on this compound are not widely published, the methodology has been applied to a range of related chlorinated organic compounds. rsc.org Such calculations typically involve determining the ground state energy of the molecule and the energies of the fragments that would result from breaking a specific bond. The bond dissociation energy is the difference between these energies. youtube.comscm.com

For instance, DFT has been used to calculate bond formation energies for various H/C/O/Cl compounds, which provides a reference for the expected values in similar molecules. rsc.org Applying this approach to this compound would involve calculating the energies of key bonds such as C-Cl, C-C, and C-O. This data is crucial for understanding the molecule's stability and predicting its chemical behavior in reactions.

Furthermore, DFT is employed to model reaction paths, such as nucleophilic substitution at the carbon bearing the chlorine atom. By calculating the energies of reactants, transition states, and products, a complete reaction coordinate diagram can be constructed. This reveals the activation energy, which is a key determinant of the reaction rate. koreascience.kr

Table 1: Representative Bond Formation Energies for Related Chlorinated Organic Compounds Calculated via DFT (Note: This table is illustrative of the data type obtained from DFT calculations and is based on values for analogous compounds, as specific data for this compound is not available in the cited literature.)

| Compound | Formula | Calculated Formation Energy (eV) rsc.org |

| Propanoyl chloride | C₃H₅ClO | -51.25 |

| Methyl chloroformate | C₂H₃ClO₂ | -41.21 |

| 2-Chloroethanol | C₂H₅ClO | -41.31 |

| Ethyl hypochlorite | C₂H₅ClO | -38.98 |

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be achieved through rotation about single bonds. this compound has five rotatable bonds, leading to a complex potential energy surface with numerous possible conformers. nih.gov Exploring this landscape is essential for understanding the molecule's average structure and how its shape influences reactivity.

Computational methods, particularly molecular mechanics and DFT, are used to calculate the relative energies of these different conformers. The analysis involves systematically rotating the key dihedral angles and calculating the energy at each step. The most stable conformations (energy minima) correspond to staggered arrangements that minimize steric hindrance and torsional strain between bulky groups like the propyl chain, the chlorine atom, and the ethoxycarbonyl group. Eclipsed conformations represent energy maxima (transition states) between the stable conformers. The steric and electronic interactions between the chlorine atom and the carbonyl group are particularly important in determining the preferred orientation around the C2-C1 bond.

Density Functional Theory (DFT) Applications to Bond Energies and Reaction Paths

Molecular Dynamics Simulations to Understand Reactive Processes

Molecular dynamics (MD) simulations provide a method for studying the physical movements of atoms and molecules over time. koreascience.kr For this compound, MD can be used to simulate its behavior in various environments and to observe reactive events, offering a dynamic picture that complements the static view from quantum chemical calculations.

A critical prerequisite for accurate MD simulations of reactive processes is a robust force field that can describe the breaking and forming of chemical bonds. The development of reactive force fields, such as ReaxFF, for chlorinated organic compounds is a key area of research. rsc.org These force fields are parameterized using data from high-level quantum chemistry calculations (like DFT) and can be used to model complex chemical reactions, such as thermal decomposition or oxidation, for thousands of atoms over nanoseconds. rsc.org

While specific MD simulations of this compound's reactive processes are not documented in available literature, the development of such force fields enables future studies. rsc.org Such simulations could, for example, model the hydrolysis of the ester, elimination reactions to form alkenes, or nucleophilic substitution at the chlorinated carbon, providing atomic-level detail on the mechanisms and dynamics of these transformations.

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods for structural elucidation and molecular identification.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methine proton on the carbon bearing the chlorine (C2) would appear as a triplet, shifted downfield due to the electron-withdrawing effects of both the chlorine and the carbonyl group. The methylene (B1212753) protons of the ethyl ester group would appear as a quartet, while its methyl protons would be an upfield triplet. The protons on the propyl chain would show more complex splitting patterns (multiplets).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom. libretexts.org The carbonyl carbon (C1) would be the most downfield signal. The carbon attached to the chlorine (C2) would also be significantly downfield. The remaining signals would correspond to the carbons of the ethyl and propyl groups in the expected regions.

Table 2: Predicted ¹H NMR Spectral Data for this compound (Based on general principles and data from analogous compounds)

| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂-CH₃ (ester) | ~1.3 | Triplet (t) | 3H |

| -CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |

| -CH₂-CH₂-CH₃ | ~1.5 | Multiplet (m) | 2H |

| -CH(Cl)-CH₂- | ~1.9 | Multiplet (m) | 2H |

| -O-CH₂-CH₃ | ~4.2 | Quartet (q) | 2H |

| -CH(Cl)- | ~4.3 | Triplet (t) | 1H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (Based on general principles and data from analogous compounds chemicalbook.com)

| Atom Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~169 |

| -CH(Cl)- | ~60 |

| -O-CH₂- | ~62 |

| -CH₂-CH₂-CH₃ | ~35 |

| -CH₂-CH₂-CH₃ | ~20 |

| -O-CH₂-CH₃ | ~14 |

| -CH₂-CH₂-CH₃ | ~13 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing structural information through its fragmentation pattern. bu.edu.eg

For this compound (C₇H₁₃ClO₂), the molecular weight is 164.63 g/mol . nih.gov The mass spectrum would show a molecular ion peak [M]⁺ at m/z 164. Due to the natural isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic [M+2]⁺ peak at m/z 166 with an intensity of about one-third of the [M]⁺ peak is expected, which is a clear indicator of a monochlorinated compound. bu.edu.eg

The fragmentation of the molecular ion is governed by the relative stability of the resulting carbocations and neutral radicals. science-revision.co.uk Key fragmentation pathways for esters include α-cleavage (breaking bonds adjacent to the carbonyl group) and McLafferty rearrangement. miamioh.edulibretexts.org

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion (Structure) | m/z (for ³⁵Cl) | Proposed Origin |

| [C₂H₅O]⁺ | 45 | Loss of C₅H₈ClO• radical (α-cleavage) |

| [M - C₂H₅O]⁺ | 119 | Loss of ethoxy radical (α-cleavage) |

| [M - C₂H₅]⁺ | 135 | Loss of ethyl radical |

| [M - Cl]⁺ | 129 | Loss of chlorine radical |

| [M - HCl]⁺ | 128 | Elimination of hydrogen chloride |

| [C₃H₇]⁺ | 43 | Propyl cation from cleavage of C2-C3 bond |

Chromatographic Analyses (HPLC, UPLC, GC) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the chemical purity and determining the enantiomeric excess (e.e.) of chiral molecules like this compound. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the principal methods employed for these analyses. ic.ac.ukheraldopenaccess.us

Purity Determination: For assessing the purity and identifying potential impurities in this compound, both Gas Chromatography (GC) and reverse-phase HPLC (RP-HPLC) are highly effective.

Gas Chromatography (GC): Due to the volatility and thermal stability of this compound, GC is a well-suited technique for purity analysis. ic.ac.uk A sample is volatilized and passed through a capillary column, with separation based on boiling point and polarity. A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds. rasayanjournal.co.ingoogle.com The purity can be determined using an area normalization method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. google.comgoogle.com This method is effective for quantifying volatile impurities. bibliotekanauki.pl

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): RP-HPLC is a robust method for analyzing less volatile impurities. sielc.com A common setup involves a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comacs.org UPLC, which uses smaller particle size columns (typically <3 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com Detection is typically achieved using a UV detector, as the ester carbonyl group possesses a chromophore.

Enantiomeric Excess (e.e.) Determination: Since this compound is a chiral compound, determining the ratio of its (R) and (S) enantiomers is crucial, especially in asymmetric synthesis. This is accomplished using chiral chromatography.